molecular formula C14H19NO5 B3135758 3-{2-[(Tert-butoxycarbonyl)amino]ethoxy}benzoic acid CAS No. 404032-35-5

3-{2-[(Tert-butoxycarbonyl)amino]ethoxy}benzoic acid

Cat. No.: B3135758
CAS No.: 404032-35-5
M. Wt: 281.3 g/mol
InChI Key: RXSRVVCYGGAPNJ-UHFFFAOYSA-N
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Description

3-{2-[(Tert-butoxycarbonyl)amino]ethoxy}benzoic acid is a chemical compound with the molecular formula C14H19NO5. It is a solid substance that is often used in various chemical and biological research applications. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(Tert-butoxycarbonyl)amino]ethoxy}benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with tert-butoxycarbonyl-protected aminoethanol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general steps include:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{2-[(Tert-butoxycarbonyl)amino]ethoxy}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{2-[(Tert-butoxycarbonyl)amino]ethoxy}benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-{2-[(Tert-butoxycarbonyl)amino]ethoxy}benzoic acid is primarily related to its ability to act as a protecting group for amines. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    3-{2-[(Tert-butoxycarbonyl)amino]ethyl}benzoic acid: Similar structure but with an ethyl group instead of an ethoxy group.

    2-{2-[(Tert-butoxycarbonyl)amino]ethoxy}benzoic acid: Similar structure but with the ethoxy group attached to the 2-position of the benzoic acid ring.

    2-{2-[(Tert-butoxycarbonyl)(methyl)amino]benzoic acid: Contains a methyl group in addition to the Boc protecting group.

Uniqueness

3-{2-[(Tert-butoxycarbonyl)amino]ethoxy}benzoic acid is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds. The presence of the ethoxy group offers different chemical properties and reactivity patterns, making it a valuable compound in various synthetic applications .

Properties

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-7-8-19-11-6-4-5-10(9-11)12(16)17/h4-6,9H,7-8H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSRVVCYGGAPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625458
Record name 3-{2-[(tert-Butoxycarbonyl)amino]ethoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404032-35-5
Record name 3-{2-[(tert-Butoxycarbonyl)amino]ethoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hydrolysis of methyl 3-(2-(tert-butoxycarbonylamino)ethoxy)benzoate following the method used in Example 9 except that LiOH and THF were used instead of K2CO3 and MeOH gave 3-(2-(tert-butoxycarbonylamino)ethoxy)benzoic acid that was used directly in next reaction without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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